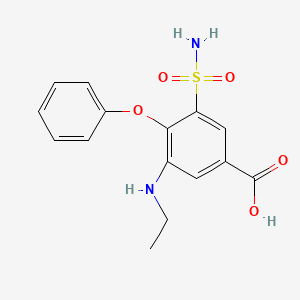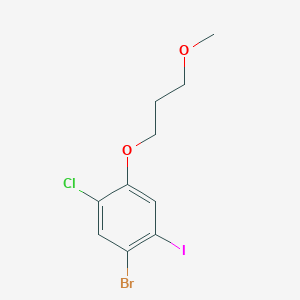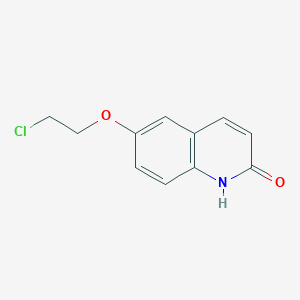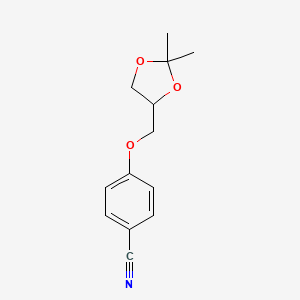
3-Benzyl-2,6-dichloropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzyl-2,6-dichloropyridine is an organic compound with the molecular formula C12H9Cl2N and a molecular weight of 238.12 g/mol It is a derivative of pyridine, substituted with benzyl and dichloro groups at the 3rd and 2nd, 6th positions, respectively
Preparation Methods
The synthesis of 3-Benzyl-2,6-dichloropyridine typically involves the chlorination of pyridine derivatives. One common method is the reaction of pyridine with chlorine to form 2,6-dichloropyridine, which can then be further reacted with benzyl chloride under specific conditions to yield the target compound . Industrial production methods often involve the use of catalysts and controlled reaction environments to ensure high yield and purity.
Chemical Reactions Analysis
3-Benzyl-2,6-dichloropyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles, leading to various derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions, where it reacts with boron reagents to form new carbon-carbon bonds.
Common reagents used in these reactions include n-butyllithium, tert-butyllithium, and various organometallic compounds . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Benzyl-2,6-dichloropyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Benzyl-2,6-dichloropyridine involves its interaction with various molecular targets. The benzyl and dichloro groups influence its reactivity and binding properties. The compound can interact with enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
3-Benzyl-2,6-dichloropyridine can be compared with other chloropyridine derivatives, such as:
2-Chloropyridine: Used in the synthesis of fungicides and insecticides.
3-Chloropyridine: Known for its use in pharmaceuticals.
4-Chloropyridine: Utilized in the production of various organic compounds.
What sets this compound apart is its unique substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable for specific applications.
Properties
Molecular Formula |
C12H9Cl2N |
|---|---|
Molecular Weight |
238.11 g/mol |
IUPAC Name |
3-benzyl-2,6-dichloropyridine |
InChI |
InChI=1S/C12H9Cl2N/c13-11-7-6-10(12(14)15-11)8-9-4-2-1-3-5-9/h1-7H,8H2 |
InChI Key |
QONBWWCOWVHQGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(N=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


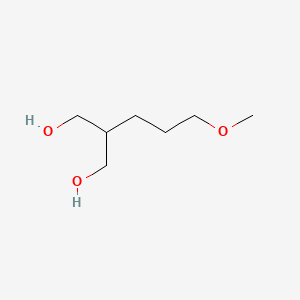

![Benzoic acid, 2-amino-5-[(4-aminophenyl)methyl]-, methyl ester](/img/structure/B13981307.png)
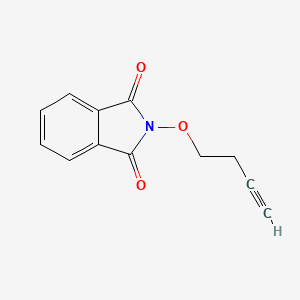
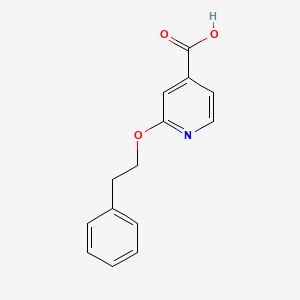
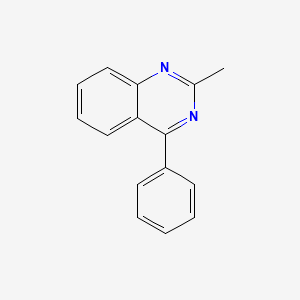
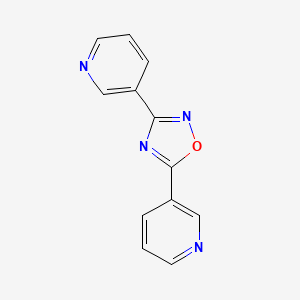
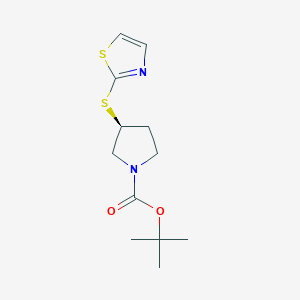

![Ethyl [4-(diethylamino)phenyl]acetate](/img/structure/B13981348.png)
